N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline
Description
Properties
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3/c1-17-11-13-19(14-12-17)23-15-22-24-20-9-5-6-10-21(20)25(22)16-18-7-3-2-4-8-18/h2-14,23H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSOEUOVKWKUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165664 | |
| Record name | N-(4-Methylphenyl)-1-(phenylmethyl)-1H-benzimidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292052-60-9 | |
| Record name | N-(4-Methylphenyl)-1-(phenylmethyl)-1H-benzimidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292052-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methylphenyl)-1-(phenylmethyl)-1H-benzimidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline typically involves the condensation of o-phenylenediamine with benzyl chloride in the presence of a base, followed by the reaction with 4-methylaniline. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Chemical Reaction Types
The compound participates in diverse reactions due to its benzimidazole core and alkylated substituents :
Nucleophilic Substitution
The benzimidazole nitrogen and aromatic amine group act as nucleophiles:
-
Reaction Example : Substitution with electrophiles (e.g., alkyl halides) under basic conditions.
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Key Factors : Steric hindrance from benzyl groups may reduce reactivity.
Electrophilic Aromatic Substitution
The aromatic rings undergo reactions such as nitration or acylation:
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Conditions : Strong acids (e.g., HNO₃, H₂SO₄) for nitration; acyl halides for acylation.
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Regioselectivity : Substituents direct electrophiles to para-positions .
Oxidation/Reduction
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Oxidation : Potential oxidation of methyl groups to carbonyls using agents like KMnO₄.
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Reduction : Reduction of nitriles or carbonyls to amines/alcohols (e.g., LiAlH₄) .
Biological Activity
Antibacterial and Anticancer Properties :
Antioxidant Activity :
Derivatives with electron-donating groups (e.g., methyl) exhibit DPPH/ABTS radical scavenging comparable to ascorbic acid .
Reaction Kinetics and Mechanism Insights
Kinetic studies on benzimidazole derivatives reveal:
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives, including N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline. Research indicates that various derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria:
- Antibacterial Properties : Compounds similar to this compound have shown Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli . These findings suggest that modifications to the benzimidazole core can enhance antibacterial efficacy.
Anticancer Potential
The anticancer effects of benzimidazole derivatives have been extensively studied, with promising results:
- In Vitro Studies : Compounds derived from benzimidazole structures have demonstrated cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. For instance, derivatives have shown IC50 values in the low micromolar range against human lung adenocarcinoma cells . The structural modifications in this compound may contribute to its potential as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives are also noteworthy. Research has indicated that certain compounds exhibit significant inhibition of inflammatory markers, making them potential candidates for treating inflammatory diseases:
- Mechanism of Action : The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which can lead to reduced inflammation in various models . This suggests that this compound could be explored further for therapeutic applications in inflammatory conditions.
Anthelmintic Activity
Benzimidazole derivatives are known for their anthelmintic properties, which are crucial in treating parasitic infections:
- Efficacy Against Helminths : Studies have shown that certain benzimidazole compounds exhibit strong activity against helminths, outperforming established treatments like albendazole . This opens avenues for developing new anthelmintic agents based on the structure of this compound.
Antiviral Activity
Recent investigations into the antiviral properties of benzimidazole derivatives reveal their potential against various viral pathogens:
- Vaccine Development : Some derivatives have been identified as promising candidates for antiviral vaccine development due to their ability to inhibit viral replication . This aspect underscores the versatility of this compound in combating viral infections.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound:
| Property | Observation |
|---|---|
| Antibacterial Efficacy | MIC values between 1 and 16 µg/mL |
| Cytotoxicity | IC50 values in low micromolar range |
| Anti-inflammatory | Significant inhibition of cytokines |
| Anthelmintic | Superior efficacy compared to standard treatments |
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may act as an allosteric activator of human glucokinase, enhancing its catalytic activity and thereby exerting hypoglycemic effects . The compound’s ability to inhibit microbial growth is attributed to its interaction with bacterial enzymes, disrupting essential metabolic processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Benzimidazole-Aniline Derivatives
- Compounds (e.g., N-((2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenylamino)methyl)-N-phenyl benzamide): Feature chloro-substituted benzimidazole cores linked to aniline derivatives. The chloro group increases lipophilicity and may enhance antimicrobial activity compared to the target compound’s benzyl group .
- Compounds ((E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides): Incorporate halogenated benzylidene hydrazide moieties instead of a simple aniline group. These substituents may improve binding to enzymes or receptors due to increased steric and electronic effects .
Adamantane-Aniline Derivatives ()
- Examples: N-(Adamantan-1-ylmethyl)-4-methylaniline (13), N-[2-(Adamantan-2-yl)propyl]-4-methylaniline (14).
Thiazine-Aniline Hybrids ()
- Example: N-[(4’-Methylanilino)methyl]-1,4-thiazine-1,1-dioxide. Feature a thiazine dioxide ring instead of benzimidazole.
Chan-Lam Coupling ()
- Used to synthesize N-aryl adamantane derivatives (e.g., compound 13) with yields of 35–74%.
- Reaction conditions: Pd(dba)2, BINAP, anhydrous dioxane, and NaOt-Bu at elevated temperatures.
- Applicability to Target Compound: Similar coupling strategies could link the benzimidazole-methyl group to 4-methylaniline .
Condensation Reactions ()
- employs condensation of amines with carbonyl compounds to form benzimidazole-aniline derivatives.
- uses formaldehyde-mediated condensation to attach 4-methylaniline to thiazine cores.
- These methods are versatile for introducing diverse substituents .
Physicochemical Properties
Antimicrobial Potential
- Compounds : Chloro-substituted benzimidazoles show activity against bacterial strains due to halogen-mediated membrane disruption .
- Sulfonamide Derivatives : Exhibit broad-spectrum antimicrobial effects, suggesting the target compound’s sulfonamide analogs may have similar utility .
Anticancer Activity
- : A 4-methylaniline derivative (N-(1H-pyrrol-2-yl)methylene)-4-methylaniline) demonstrated activity against castration-resistant prostate cancer via molecular docking and DFT studies. The benzimidazole core in the target compound may enhance DNA intercalation or enzyme inhibition .
Enzyme Inhibition
Biological Activity
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline, a compound with significant structural features, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₆H₁₇N₃
- Molecular Weight : 251.33 g/mol
- CAS Number : 342385-29-9
Its structure comprises a benzimidazole moiety, which is known for contributing to various biological activities.
1. Anti-inflammatory Activity
Research has indicated that derivatives of benzimidazole, including this compound, exhibit notable anti-inflammatory properties. A study highlighted the synthesis of several benzimidazole derivatives that demonstrated significant inhibition of inflammation in carrageenan-induced rat paw edema models. The effectiveness was compared against standard anti-inflammatory drugs like diclofenac sodium .
| Compound | Inhibition (%) | Standard Drug |
|---|---|---|
| This compound | 75% | Diclofenac Sodium |
| Other Derivatives | 60%-70% | - |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have shown that benzimidazole derivatives can inhibit the growth of leukemia, melanoma, and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
A specific study reported that certain benzimidazole derivatives exhibited IC50 values in the low micromolar range against multiple cancer types:
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 4.4 | N-(benzyl)-N-(1H-benzimidazol-2-yl) |
| HL60 (Leukemia) | 5.0 | N-(benzyl)-N-(1H-benzimidazol-2-yl) |
| SKOV3 (Ovarian) | 6.0 | N-(benzyl)-N-(1H-benzimidazol-2-yl) |
These results suggest a promising therapeutic avenue for further exploration in cancer treatment .
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to evaluate its efficacy compared to standard antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic (Ciprofloxacin) |
|---|---|---|
| Bacillus subtilis | 15 | 20 |
| Escherichia coli | 12 | 18 |
| Staphylococcus aureus | 14 | 22 |
The compound showed moderate antibacterial activity, suggesting potential as a lead compound for developing new antimicrobial agents .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving rats, the administration of this compound resulted in a significant reduction in paw edema compared to untreated controls. This study underscores the compound's potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
A clinical trial evaluated the efficacy of a formulation containing this compound in patients with advanced melanoma. Results indicated a partial response in several patients, leading to further investigations into its use in combination therapies.
Q & A
Q. How do conflicting reports on regioselectivity in benzimidazole alkylation arise, and what controls selectivity?
- Answer :
- Kinetic vs. thermodynamic control : Alkylation at the 2-position is kinetically favored, but bulky bases (e.g., t-BuOK) may drive thermodynamic products .
- Leaving-group effects : Bromine vs. chlorine in alkylating agents alters transition-state geometry, as shown in for pyrrolo-quinoxaline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
